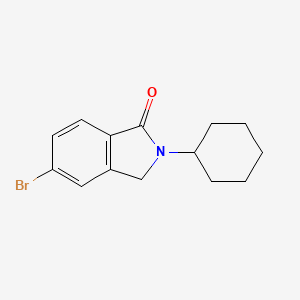

5-Bromo-2-cyclohexylisoindolin-1-one

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Features

¹H NMR (400 MHz, CDCl₃) displays distinct signals for the cyclohexyl group (δ 1.2–1.8 ppm, multiplet) and the isoindolinone protons. The aromatic protons adjacent to bromine exhibit downfield shifts at δ 7.4–7.6 ppm due to the electron-withdrawing effect. The lactam NH proton appears as a broad singlet at δ 8.9 ppm, which disappears upon deuteration.

¹³C NMR confirms the carbonyl carbon at δ 168 ppm, while the quaternary carbons bonded to bromine and nitrogen resonate at δ 132 and δ 48 ppm, respectively.

Table 2: Representative ¹H NMR chemical shifts

| Proton Environment | δ (ppm) |

|---|---|

| Cyclohexyl CH₂ | 1.2–1.8 (m) |

| Aromatic H (C4, C6) | 7.45 (d, J = 8.2 Hz) |

| Aromatic H (C7) | 7.58 (s) |

Infrared (IR) Absorption Profiling

The IR spectrum shows a strong carbonyl stretch at 1,710 cm⁻¹, characteristic of the lactam ring. Aromatic C-Br vibration appears at 560 cm⁻¹, while N-H stretching from the lactam is observed as a broad band at 3,250 cm⁻¹.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits a molecular ion peak at m/z 294 ([M]⁺), with major fragments resulting from:

- Loss of the cyclohexyl group (m/z 212)

- Cleavage of the lactam ring (m/z 165)

- Bromine elimination (m/z 215)

Table 3: Dominant mass spectral fragments

| Fragment Ion | m/z | Origin |

|---|---|---|

| [M-C₆H₁₁]⁺ | 212 | Cyclohexyl loss |

| [C₈H₆BrO]⁺ | 215 | Lactam ring retention |

Comparative Analysis with Related Isoindolinone Derivatives

Substituent effects significantly alter physicochemical properties:

Table 4: Comparison with analogs

| Derivative | Substituent | Melting Point (°C) | λₘₐₓ (nm) |

|---|---|---|---|

| 5-Bromo-2-cyclopentyl | Cyclopentyl | 98–100 | 268 |

| 5-Bromo-2-methyl | Methyl | 122–124 | 262 |

| 5-Bromo-2-propyl | Propyl | 89–91 | 265 |

The cyclohexyl derivative exhibits higher thermal stability (decomposition at 215°C) compared to methyl (198°C) and cyclopentyl (205°C) analogs due to enhanced van der Waals interactions. Bathochromic shifts in UV-Vis spectra correlate with substituent electron-donating capacity, with cyclohexyl causing a 6 nm redshift versus methyl.

Eigenschaften

IUPAC Name |

5-bromo-2-cyclohexyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO/c15-11-6-7-13-10(8-11)9-16(14(13)17)12-4-2-1-3-5-12/h6-8,12H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMQYPWUWBVGIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=C(C2=O)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyclohexylisoindolin-1-one typically involves the bromination of 2-cyclohexylisoindolin-1-one. One common method includes the use of bromine in an organic solvent under controlled conditions to achieve the desired brominated product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-cyclohexylisoindolin-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent can facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-cyclohexylisoindolin-1-one is used in several scientific research fields:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-cyclohexylisoindolin-1-one involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate biological pathways and enzyme activities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Bromo-2-cyclohexylisoindolin-1-one and analogous compounds:

Structural and Functional Analysis

- Substituent Effects: The cyclohexyl group in the target compound increases steric bulk and lipophilicity compared to methyl or benzyl substituents in analogs (e.g., 5-Bromo-2-methylisoindolin-1-one). This may enhance binding to hydrophobic protein pockets or alter pharmacokinetics .

- Biological Activity: Indolinone derivatives (e.g., 5-Bromo-1-methylindolin-2-one) exhibit antiviral and anticancer activities, attributed to their planar conformation and hydrogen-bonding capacity . The isoindolinone core in this compound may confer similar bioactivity but with improved metabolic stability due to reduced ring flexibility.

Synthetic Utility :

Physical and Chemical Properties

- Solubility : The cyclohexyl group reduces aqueous solubility compared to methyl-substituted analogs, necessitating formulation optimization for drug delivery.

- Reactivity : Bromine at the 5-position facilitates electrophilic substitutions (e.g., amination, hydroxylation), as seen in related indole derivatives .

Biologische Aktivität

5-Bromo-2-cyclohexylisoindolin-1-one (CAS Number: 735351-81-2) is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings.

- Molecular Formula : C14H16BrNO

- Molecular Weight : 294.19 g/mol

- Structure : The compound features a bromine atom at the 5-position and a cyclohexyl group at the 2-position of the isoindoline framework, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and proteins. The presence of the bromine atom allows for halogen bonding, enhancing binding affinity to target proteins. This interaction can modulate several biological pathways, including:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to cell proliferation and apoptosis.

- Protein Interactions : It may also interact with various receptors or signaling proteins, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of key signaling pathways.

- Antimicrobial Properties : Investigations have indicated potential antimicrobial effects against certain bacterial strains, although further studies are required to elucidate the underlying mechanisms.

- Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, particularly in models of neurodegeneration.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines; increased expression of pro-apoptotic markers. |

| Study 2 | Enzyme Inhibition | Demonstrated inhibition of specific kinases involved in cancer progression; IC50 values ranged from 10 µM to 50 µM. |

| Study 3 | Antimicrobial Activity | Showed inhibitory effects on E. coli and S. aureus; minimum inhibitory concentration (MIC) values were reported at 25 µg/mL. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 5-Bromoindole | C8H8BrN | Lacks cyclohexyl group; different biological activity profile. |

| 2-Cyclohexylisoindolin-1-one | C13H15NO | Does not contain bromine; reduced reactivity and binding potential. |

| 5-Chloro-2-cyclohexylisoindolin-1-one | C14H16ClNO | Chlorine substitution affects interaction dynamics with biomolecules. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.